Cas no 2639421-52-4 (tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate)

tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2639421-52-4
- EN300-27727209
- tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate
- tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate
-
- インチ: 1S/C15H25NO4/c1-12(2,3)19-11(17)14-8-13(9-14,10-16)20-15(14)4-6-18-7-5-15/h4-10,16H2,1-3H3
- InChIKey: ZIOPPPVKEZZGGZ-UHFFFAOYSA-N
- ほほえんだ: O1C2(CCOCC2)C2(C(=O)OC(C)(C)C)CC1(CN)C2
計算された属性
- せいみつぶんしりょう: 283.17835828g/mol
- どういたいしつりょう: 283.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 414
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 70.8Ų
tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27727209-1.0g |
tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate |
2639421-52-4 | 95.0% | 1.0g |
$2101.0 | 2025-03-19 | |
Enamine | EN300-27727209-10.0g |
tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate |
2639421-52-4 | 95.0% | 10.0g |
$9032.0 | 2025-03-19 | |
Enamine | EN300-27727209-5g |
tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate |
2639421-52-4 | 5g |
$6092.0 | 2023-09-10 | ||
Enamine | EN300-27727209-10g |
tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate |
2639421-52-4 | 10g |
$9032.0 | 2023-09-10 | ||
Enamine | EN300-27727209-0.25g |
tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate |
2639421-52-4 | 95.0% | 0.25g |
$1933.0 | 2025-03-19 | |
Enamine | EN300-27727209-5.0g |
tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate |
2639421-52-4 | 95.0% | 5.0g |
$6092.0 | 2025-03-19 | |
Enamine | EN300-27727209-2.5g |
tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate |
2639421-52-4 | 95.0% | 2.5g |
$4117.0 | 2025-03-19 | |
Enamine | EN300-27727209-1g |
tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate |
2639421-52-4 | 1g |
$2101.0 | 2023-09-10 | ||
Enamine | EN300-27727209-0.05g |
tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate |
2639421-52-4 | 95.0% | 0.05g |
$1764.0 | 2025-03-19 | |
Enamine | EN300-27727209-0.5g |
tert-butyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate |
2639421-52-4 | 95.0% | 0.5g |
$2017.0 | 2025-03-19 |
tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylateに関する追加情報
tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate: A Comprehensive Overview
tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate is a complex organic compound with the CAS number 2639421-52-4. This compound belongs to the class of spirobicyclic compounds, which are known for their unique structural features and diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound's structure is characterized by a spirobicyclo framework with an oxaspiro group and a tert-butyl ester moiety, making it a versatile building block for further chemical modifications.
The synthesis of tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate involves a series of carefully designed reactions that exploit the reactivity of its functional groups. Recent studies have highlighted the importance of stereocontrol in the synthesis of such spirobicyclic compounds, ensuring high enantiomeric excess and optimal yields. The compound's stability and reactivity make it an attractive candidate for exploring novel synthetic pathways and catalytic processes.
One of the most significant applications of this compound lies in its potential as a precursor for bioactive molecules. Researchers have demonstrated that tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate can be efficiently converted into derivatives with promising pharmacological properties. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged to develop compounds with anti-inflammatory and antioxidant activities.
Recent advancements in computational chemistry have also shed light on the electronic properties of tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate. Quantum mechanical calculations reveal that the compound exhibits unique electronic transitions, which could be exploited in optoelectronic materials and sensors. Furthermore, its thermal stability and mechanical properties make it a candidate for high-performance polymers and composites.
In terms of biological activity, tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate has shown moderate inhibitory effects on certain enzymes involved in metabolic pathways. This suggests its potential as a lead compound for drug discovery programs targeting metabolic disorders or neurodegenerative diseases.
The environmental impact of tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate has also been a topic of recent research interest. Studies indicate that the compound undergoes efficient biodegradation under aerobic conditions, reducing its potential to accumulate in ecosystems. This makes it a more sustainable choice compared to traditional organic compounds with longer persistence in the environment.
In conclusion, tert-butyl 4-(aminomethyl)-3-oxaspirobicyclo2.1.1hexane-2,4'-oxane-1-carboxylate is a multifaceted compound with significant potential across various scientific domains. Its structural versatility, reactivity, and biocompatibility position it as a valuable tool for advancing chemical research and industrial applications.
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